Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

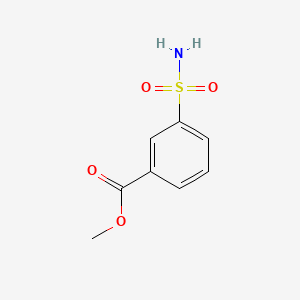

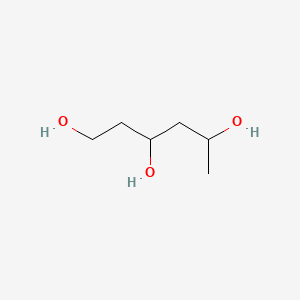

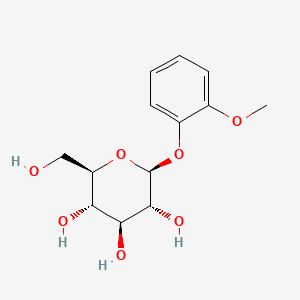

“Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C10H15NO4 . It has a molecular weight of 213.23 g/mol .

Molecular Structure Analysis

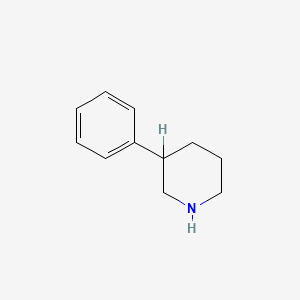

The molecular structure of “Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two carbonyl groups (C=O) at the 4 and 5 positions of the ring. The 3 position of the ring is substituted with a carboxylate group (COO-) which is esterified with an ethyl group .科学的研究の応用

Structural and Quantum Chemical Studies

Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate, along with related compounds, has been the subject of structural and quantum chemical studies. For example, Orsini et al. (1990) reported on the X-ray structural characterization of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, comparing its solid-state conformation with similar compounds and using quantum chemical analysis to study structure-activity relationships (Orsini et al., 1990).

Synthesis and Reaction Studies

Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate has been utilized in various synthetic and reaction studies. Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation, using similar compounds in the presence of an organic phosphine catalyst, forming adducts with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, Yadav et al. (2005) conducted the enzymatic synthesis of isoniazid in a non-aqueous medium using ethyl isonicotinate, a related compound, with hydrazine hydrate (Yadav, Joshi, & Lathi, 2005).

Photophysical Properties

The photophysical properties of compounds related to Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate have been studied. Vyňuchal et al. (2008) investigated the absorption and fluorescence spectra of ethyl-4,5-dihydro-5-oxo-2-aryl-4-(arylmethylidene)-(1H)pyrrole-3-carboxylate, observing E–Z photoisomerisation for all derivatives (Vyňuchal et al., 2008).

Coordination Polymers and Crystal Engineering

Cisterna et al. (2018) explored the positional isomeric effect on the structural diversity of Cd(II) coordination polymers using ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate and its isomers, demonstrating the importance of the isomeric effect in the construction of metal–organic frameworks (Cisterna et al., 2018).

Electronic Structure in Molecular Metals

Filatre-Furcate et al. (2016) investigated the steric effects of bulky substituents, like isopropyl, in single-component conductors, focusing on a novel molecular conductor with a three-dimensional network, highlighting its unique electronic structure (Filatre-Furcate et al., 2016).

Safety And Hazards

Safety measures for handling “Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate” include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture. If exposed or feeling unwell, seek medical advice immediately .

特性

IUPAC Name |

ethyl 4,5-dioxo-1-propan-2-ylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-4-15-10(14)7-5-11(6(2)3)9(13)8(7)12/h6-7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWXZLGNMDAAKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C(=O)C1=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276999 |

Source

|

| Record name | ethyl 4,5-dioxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate | |

CAS RN |

5336-45-8 |

Source

|

| Record name | NSC329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4,5-dioxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)